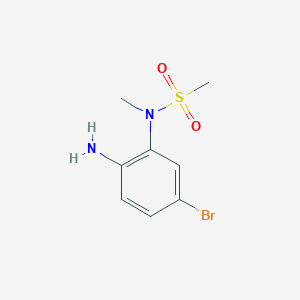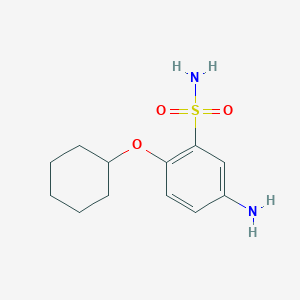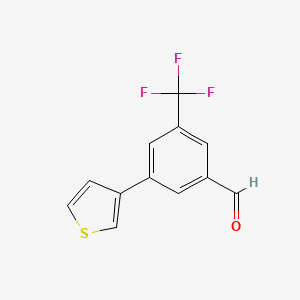
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Amination: The amino group is introduced via an amination reaction, which can be achieved using ammonia or amines under suitable conditions.
Fluorination: The difluorophenyl moiety is incorporated through a fluorination reaction, using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or difluorophenyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-amino-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical properties and reactivity.
1-amino-N-(3,4-dimethylphenyl)cyclopropane-1-carboxamide: The presence of methyl groups instead of fluorine atoms results in variations in hydrophobicity and steric effects.
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, affecting its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F2N2O |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H10F2N2O/c11-7-2-1-6(5-8(7)12)14-9(15)10(13)3-4-10/h1-2,5H,3-4,13H2,(H,14,15) |
InChI Key |
GVZIANIHQUUZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NC2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)




![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)








